6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one
Description
Properties
IUPAC Name |
6-phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-19-12-11-17-16(14-7-3-1-4-8-14)13-18(19)24(17)21-22-20(23-26-21)15-9-5-2-6-10-15/h1-12,16-18H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKQKWDHLWJBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C=CC(=O)C1N2C3=NC(=NS3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with aromatic aldehydes under acidic conditions.
Bicyclic Structure Formation: The bicyclic structure is formed through a Diels-Alder reaction involving a suitable diene and dienophile.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the bicyclic structure using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
Scientific Research Applications
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, disrupting normal cellular processes. This compound may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Classical Tropane Alkaloids
Examples : Scopolamine, Atropine (8-azabicyclo[3.2.1]octane derivatives).
The absence of ester substituents in the target compound suggests divergent mechanisms compared to classical anticholinergics. The thiadiazole may shift activity toward non-neurological targets, such as enzymes or viral proteases .
Cephalosporin Derivatives with Thiadiazole Moieties
Examples : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
| Feature | Target Compound | Cephalosporin Derivatives |
|---|---|---|
| Core Structure | Azabicyclo[3.2.1]octane | Cephem (azabicyclo[4.2.0]octene) |
| Heterocycle | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |
| Bioactivity | Underexplored (speculative) | β-lactam antibiotics |
| Key Difference | Non-β-lactam scaffold | β-lactam ring essential for antibacterial activity |
While both compounds incorporate thiadiazole groups, the target compound’s lack of a β-lactam ring precludes antibacterial mechanisms akin to cephalosporins. Its enone system may instead enable covalent binding to cysteine residues in viral or cancer targets.
Maraviroc and CCR5 Antagonists
Example : Maraviroc (4,4-Difluoro-N-[(1S)-3-{(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenyl-propyl]cyclohexanecarboxamide) .
| Feature | Target Compound | Maraviroc |
|---|---|---|
| Core Structure | Azabicyclo[3.2.1]octane | Azabicyclo[3.2.1]octane |
| Heterocycle | 1,2,4-Thiadiazole | 1,2,4-Triazole |
| Bioactivity | Unknown (thiadiazole suggests antiviral) | CCR5 antagonist (HIV entry inhibitor) |
| Key Difference | Thiadiazole vs. triazole | Triazole critical for CCR5 binding |
The substitution of triazole with thiadiazole in the target compound could alter binding kinetics due to sulfur’s electronegativity and larger atomic radius. This modification may redirect activity toward viral polymerases or proteases.
Biopharmacule Speciality Chemicals Derivatives
Examples : 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one, 8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one hydrochloride .
| Feature | Target Compound | Biopharmacule Derivatives |
|---|---|---|
| Core Structure | Azabicyclo[3.2.1]oct-3-en-2-one | Azabicyclo[3.2.1]octan-3-one |
| Substituents | 6-phenyl, 8-thiadiazole | Alkyl/aryl groups (e.g., cyclopropylmethyl) |
| Bioactivity | Potential antiviral | Unspecified (likely CNS-targeted) |
| Key Difference | Thiadiazole introduces heteroaromaticity | Alkyl groups enhance lipophilicity |
The thiadiazole moiety in the target compound likely improves solubility and target specificity compared to purely alkyl-substituted analogs.
Research Findings and Implications
- Thiadiazole Advantage : The 1,2,4-thiadiazole group’s sulfur atom may enhance interactions with metalloenzymes (e.g., viral proteases) or DNA via chelation or intercalation .
- Synergistic Effects : The combination of phenyl and thiadiazole groups could synergize π-π stacking and polar interactions, optimizing pharmacokinetic profiles .
Biological Activity
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one is a complex organic compound with a unique bicyclic structure fused with a thiadiazole ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the thiadiazole ring and the bicyclic structure. The following steps outline a common synthetic route:
- Formation of the Thiadiazole Ring : React thiosemicarbazide with aromatic aldehydes under acidic conditions.
- Bicyclic Structure Formation : Utilize a Diels-Alder reaction involving suitable diene and dienophile.
- Coupling Reaction : Employ a palladium-catalyzed cross-coupling reaction to attach the thiadiazole ring to the bicyclic structure.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, potentially inhibiting key enzymes involved in cancer cell proliferation and inducing apoptosis. The thiadiazole ring is particularly noted for its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets.
- In Vitro Studies : Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.75 µM to 19.5 µM against different cancer types, including breast carcinoma (MCF7) and leukemia cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Mechanism : It is believed that the structural features of the thiadiazole ring contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Research Findings : Various derivatives have been tested against bacterial strains, showing promising results in inhibiting growth.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies:
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce inflammation markers significantly when compared to control groups.
Study on Anticancer Activity
A notable study investigated the effects of this compound on human breast carcinoma cells (MCF7). The results indicated an IC50 value of approximately 10 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis of analogous thiadiazole-containing bicyclic compounds often involves cyclocondensation reactions. For example, thiadiazole rings can be formed via reactions between thioamides and nitriles under acidic conditions . Optimization strategies include:
- Temperature control (e.g., 40°C for cyclization steps, as used in similar syntheses ).
- Catalytic use of ammonium persulfate or other radical initiators to enhance ring closure .
- Characterization via IR spectroscopy (to confirm C=N and S-N bonds in the thiadiazole moiety) and UV-Vis spectroscopy (to monitor conjugation in the bicyclic system) .
Q. Which spectroscopic techniques are most effective for characterizing the bicyclic and thiadiazole moieties in this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S-N vibrations at ~650 cm⁻¹) .
- NMR Spectroscopy : ¹H/¹³C NMR resolves the bicyclic framework and substituent positions (e.g., deshielded protons near the azabicyclo core) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What are the key stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability studies on structurally related azabicyclo compounds suggest:
- Protection from moisture and light to prevent hydrolysis or photodegradation of the thiadiazole ring .
- Storage in inert atmospheres (argon or nitrogen) at low temperatures (-20°C) .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to enzymes or receptors by modeling interactions between the thiadiazole moiety and active sites (e.g., as demonstrated for thiadiazole-based inhibitors ).
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or nucleophilic/electrophilic sites .
- Validate computational models with experimental data (e.g., compare predicted vs. observed UV-Vis spectra ).
Q. How to resolve contradictions in spectral data or biological activity results across different studies?
- Methodological Answer :
- Purity Assessment : Use HPLC to rule out impurities affecting spectral or biological results .
- Reaction Reproducibility : Ensure consistent synthetic protocols (e.g., solvent polarity, reaction time) to minimize batch-to-batch variability .
- Control Experiments : Test the compound under varying conditions (e.g., pH, temperature) to identify stability-related discrepancies .
Q. What strategies are recommended for modifying the bicyclic or thiadiazole components to enhance specific properties (e.g., solubility, bioactivity)?
- Methodological Answer :
- Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro or bromo substituents) to improve electrophilicity .
- Bicyclic Core Adjustments : Replace the phenyl group with heteroaromatic rings (e.g., thiophene or pyridine) to alter steric and electronic profiles .
- Evaluate changes via solubility assays (e.g., shake-flask method) and in vitro bioactivity screens .
Q. How to design experiments to elucidate the mechanism of thiadiazole ring formation during synthesis?
- Methodological Answer :
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., using TLC or column chromatography) .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps .
- Isotopic Labeling : Use ¹⁵N-labeled nitriles to trace nitrogen incorporation into the thiadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
